CID 156594954
Description
CID 156594954 is a chemical compound identified in the PubChem database. Key characteristics include:
- Structural Features: (Figure 1B) illustrates its core structure, which includes a polyketide-derived macrocyclic framework with hydroxyl and methyl substituents, typical of marine-derived toxins .

- Analytical Data: Gas chromatography-mass spectrometry (GC-MS) analysis reveals distinct fragmentation patterns, with a molecular ion peak consistent with a molecular weight of ~800–850 Da (exact mass requires further validation) .
- Isolation: this compound was isolated from vacuum-distilled fractions of a crude extract (CIEO), with its purity confirmed via chromatographic separation and spectral matching .
Properties
Molecular Formula |
C10H13N4NaO8P |
|---|---|
Molecular Weight |
371.20 g/mol |
InChI |
InChI=1S/C10H13N4O8P.Na/c15-1-4-6(16)7(22-23(18,19)20)10(21-4)14-3-13-5-8(14)11-2-12-9(5)17;/h2-7,10,15-16H,1H2,(H2,18,19,20);/t4-,5?,6-,7-,10-;/m1./s1 |
InChI Key |
ISCJVIMJOCDWTG-YQWOUVSTSA-N |
Isomeric SMILES |
C1=NC(=O)C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OP(=O)(O)O.[Na] |
Canonical SMILES |
C1=NC(=O)C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)OP(=O)(O)O.[Na] |
Origin of Product |
United States |
Chemical Reactions Analysis
CID 156594954 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the specific functional groups present in the compound. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or chromium trioxide, while reduction reactions may utilize reducing agents like lithium aluminum hydride or sodium borohydride. Substitution reactions can occur under acidic or basic conditions, leading to the formation of major products that retain the core structure of the compound.
Scientific Research Applications
CID 156594954 has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe to study specific biochemical pathways or as a potential therapeutic agent. In medicine, the compound could be investigated for its pharmacological properties and potential use in drug development. Additionally, in industry, this compound might be utilized in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of CID 156594954 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes, receptors, or other biomolecules, thereby modulating their activity. This interaction can lead to changes in cellular processes and physiological responses. Understanding the precise mechanism of action requires detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Structural Similarities and Differences

Key Observations :
- All compounds share a macrocyclic lactone backbone but differ in substituents (e.g., methyl, hydroxyl groups) and alkyl chain length.
- This compound’s unresolved structure suggests unique modifications that may influence its biological target specificity.
Physicochemical Properties
Notes:
Key Findings :
- Methylation (30-methyl-oscillatoxin D) enhances cytotoxicity, likely due to improved membrane interaction .
Q & A
How to formulate a research question for CID 156594954 that balances specificity and scientific rigor?
- Methodological Answer : Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure questions. For example: "How does this compound modulate [specific biochemical pathway] in [cell type/organism] compared to [control/alternative compound] under [experimental conditions]?" Ensure variables are measurable (e.g., enzyme activity, gene expression) and align with gaps identified in literature reviews .
Q. What methodologies are suitable for initial characterization of this compound?
- Prioritize quantitative approaches (e.g., dose-response assays, kinetic studies) to establish baseline efficacy and toxicity. Use qualitative methods (e.g., structural elucidation via NMR, X-ray crystallography) for compound validation. Include controls for confounding variables (e.g., solvent effects, temperature) and adhere to standardized protocols (e.g., OECD guidelines) .
Q. How to ensure experimental reproducibility when studying this compound?
- Document all parameters: purity verification (HPLC/MS), storage conditions, and instrument calibration. Share raw data and code for statistical analysis (e.g., R/Python scripts) in supplementary materials. Independent replication by a second lab is recommended .
Q. What ethical guidelines apply to in vivo studies involving this compound?
- Follow 3Rs principles (Replacement, Reduction, Refinement). Obtain institutional review board (IRB) approval for animal models, and include detailed justification for sample sizes. For human cell lines, verify ethical sourcing (e.g., HIPAA compliance, informed consent) .
Q. How to conduct a systematic literature review on this compound?
- Use databases like PubMed, SciFinder, and Web of Science with Boolean operators (e.g., "this compound AND [mechanism/target]"). Screen results using PRISMA guidelines, prioritize peer-reviewed studies, and annotate contradictions (e.g., conflicting IC50 values) for further investigation .
Advanced Research Questions
Q. How to resolve contradictions in reported data for this compound (e.g., divergent efficacy across studies)?
- Perform meta-analysis with heterogeneity testing (I² statistic). Re-analyze raw data if available, checking for batch effects or methodological differences (e.g., assay sensitivity). Use Bayesian statistics to quantify uncertainty and propose mechanistic hypotheses (e.g., allosteric vs. competitive binding) .
Q. What experimental designs optimize mechanistic insights into this compound’s activity?
- Employ fractional factorial designs (DoE) to test multiple variables (e.g., pH, concentration, co-factors) efficiently. Pair with multi-omics approaches (transcriptomics, proteomics) to identify off-target effects. Validate findings using orthogonal assays (e.g., SPR for binding affinity, CRISPR for gene knockout) .
Q. How to validate computational predictions (e.g., docking studies) for this compound experimentally?
- Compare in silico results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . Use mutagenesis studies to test predicted binding residues. Discrepancies may indicate force field limitations or solvation effects, requiring iterative model refinement .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis?
- Implement quality-by-design (QbD) principles: monitor intermediates via in-line spectroscopy (e.g., FTIR), optimize reaction parameters using machine learning, and validate purity with orthogonal techniques (e.g., LC-MS, elemental analysis) .
Q. How to integrate this compound into cross-disciplinary research (e.g., drug delivery systems)?
- Use collaborative frameworks : Partner with material scientists for nanoformulation (e.g., liposomes, dendrimers) and validate biocompatibility via hemolysis assays. Apply pharmacokinetic modeling to predict in vivo behavior, adjusting for physicochemical properties (logP, solubility) .
Data Presentation and Peer Review
-
Tables : Include raw vs. normalized data, statistical tests (e.g., ANOVA p-values), and confidence intervals. Example:
Concentration (µM) Efficacy (%) ± SD p-value vs. Control 10 75 ± 5.2 0.001 50 92 ± 3.8 <0.0001 -
Figures : Use error bars for biological replicates and label axes with units. For structural data, provide PDB accession numbers .
-
Ethical Compliance : Declare conflicts of interest, funding sources, and data availability statements (e.g., "Data deposited in Zenodo under DOI: xxx") .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


